4-Hydroxy-3-nitrosobenzaldehyde

Antimicrobial susceptibility Natural product antibiotic Structure-activity relationship

Procure 4-Hydroxy-3-nitrosobenzaldehyde (deferroviridomycin A) for its unique ortho-nitroso-phenolic chelating motif—unlike the non-chelating nitro analog 4-hydroxy-3-nitrobenzaldehyde. This natural product scaffold exhibits direct antibacterial activity against Gram-positive and Gram-negative bacteria and forms kinetically distinct metal complexes for metalloantibiotic research. Its aldehyde group enables hydrazone and heterocyclic synthesis. Avoid experimental failure: the nitro analog cannot replicate the chelation, antibiotic, or biosynthetic probe properties of this compound.

Molecular Formula C7H5NO3
Molecular Weight 151.12 g/mol
CAS No. 57350-38-6
Cat. No. B15368975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-3-nitrosobenzaldehyde
CAS57350-38-6
Molecular FormulaC7H5NO3
Molecular Weight151.12 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C=O)N=O)O
InChIInChI=1S/C7H5NO3/c9-4-5-1-2-7(10)6(3-5)8-11/h1-4,10H
InChIKeyMALRSNNIMCSHEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxy-3-nitrosobenzaldehyde (CAS 57350-38-6): Product Profile and Procurement-Relevant Specifications


4-Hydroxy-3-nitrosobenzaldehyde (CAS 57350-38-6), also known as deferroviridomycin A, is an aromatic nitroso-aldehyde compound with the molecular formula C₇H₅NO₃ and molecular weight of 151.12 g/mol . It features a distinctive ortho-nitroso-phenolic chelating motif (3-nitroso-4-hydroxy substitution pattern) that confers metal-chelating capabilities distinct from its nitro analog 4-hydroxy-3-nitrobenzaldehyde (CAS 3011-34-5) [1]. The compound is a naturally occurring microbial metabolite originally isolated from Streptomyces viridans and Streptomyces griseus fermentation broths, where it functions as the free ligand component of the viridomycin family of iron chelate antibiotics [2]. Its structural attributes—combining an aldehyde functionality for condensation reactions with a nitroso-hydroxyl chelation site—position it as a specialized building block for metal complex synthesis, heterocyclic construction, and coordination chemistry applications where nitro-substituted analogs are chemically unsuitable.

4-Hydroxy-3-nitrosobenzaldehyde Procurement: Why Nitro Analogs and Generic Aromatic Aldehydes Are Inadequate Replacements


Procurement of 4-hydroxy-3-nitrosobenzaldehyde cannot be substituted with the more widely available 4-hydroxy-3-nitrobenzaldehyde (CAS 3011-34-5) or generic salicylaldehyde derivatives due to fundamental differences in metal coordination chemistry, biological activity profile, and synthetic utility. The nitroso group (-N=O) in the target compound functions as an N,O-bidentate chelating ligand capable of forming stable five-membered metallacycles with transition metals, whereas the nitro analog (-NO₂) lacks this chelation capacity entirely [1]. This structural distinction translates directly to functional outcomes: 4-hydroxy-3-nitrosobenzaldehyde exhibits direct antibacterial activity as the free ligand against Gram-negative and Gram-positive organisms and forms kinetically distinct metal complexes with differential antimicrobial spectra, while the nitro analog shows no comparable intrinsic antibiotic activity and requires conversion to hydrazone derivatives to exhibit weak antimicrobial effects at high concentrations (200 μg/L) [2]. Additionally, the nitroso compound serves as a natural product-derived scaffold (deferroviridomycin A) with a defined biosynthetic origin, whereas the nitro compound is exclusively a synthetic intermediate. For applications requiring redox-active nitroso functionality, metal-chelating capability, or biologically validated antimicrobial activity, the nitro analog and generic hydroxybenzaldehydes are functionally non-equivalent and will not reproduce experimental outcomes.

4-Hydroxy-3-nitrosobenzaldehyde Evidence Guide: Quantified Comparative Performance Data for Scientific Selection


Comparative Antibacterial Activity: 4-Hydroxy-3-nitrosobenzaldehyde vs. 4-Hydroxy-3-nitrobenzaldehyde and Its Hydrazone Derivatives

4-Hydroxy-3-nitrosobenzaldehyde (free ligand, deferroviridomycin A) demonstrates direct antibacterial activity against both Gram-negative and Gram-positive bacterial strains including Escherichia coli NIHJ, Salmonella typhimurium LT-2Z, Staphylococcus aureus 209P, Streptococcus faecium 10541, and Bacillus cereus T at tested concentrations in disk diffusion and broth dilution assays, with its mechanism of action involving interference with cell membrane structural and functional integrity in E. coli [1]. In direct contrast, 4-hydroxy-3-nitrobenzaldehyde exhibits no intrinsic antibacterial activity as the free compound; only its synthetic hydrazone derivatives display weak antimicrobial effects against B. subtilis and S. cerevisiae, E. coli, or P. aeruginosa at the elevated concentration threshold of 200 μg/L [2].

Antimicrobial susceptibility Natural product antibiotic Structure-activity relationship

Metal Complexation Differential Activity: Kinetically Labile vs. Inert Complexes of 4-Hydroxy-3-nitrosobenzaldehyde

In a direct head-to-head comparison study, the free ligand 4-hydroxy-3-nitrosobenzaldehyde and its chemically synthesized bis copper(II), tris cobalt(III), and tris nickel(II) complexes were evaluated against a panel of five bacterial species [1]. The free ligand and its kinetically labile copper(II) and nickel(II) complexes displayed activity against all five tested organisms (E. coli NIHJ, S. typhimurium LT-2Z, S. aureus 209P, S. faecium 10541, B. cereus T), whereas the kinetically inert iron(II) complex (viridomycin A) and cobalt(III) complex exhibited a restricted activity spectrum, showing efficacy only against S. aureus and B. cereus [1]. This differential pattern is attributable to the dissociation of the free ligand from labile complexes, confirming that the biological activity originates from the uncomplexed nitroso ligand [1].

Coordination chemistry Metalloantibiotics Kinetic lability

Natural Product Identity: 4-Hydroxy-3-nitrosobenzaldehyde as a Microbial Metabolite with Validated Biosynthetic Origin

4-Hydroxy-3-nitrosobenzaldehyde (deferroviridomycin A) was isolated and structurally characterized from culture supernatant fluids of Streptomyces viridans 1671 as the free ligand component of the iron chelate antibiotic viridomycin A [tris(4-hydroxy-3-nitrosobenzaldehydato-N3,O4)ferrate(II)] [1]. Additional studies identified the compound in Streptomyces griseus fermentations alongside actinoviridin A (the corresponding carboxylic acid chelate) and viridomycin E (a hybrid chelate containing both aldehyde and acid ligands) [2]. This establishes the compound as a naturally occurring microbial product with a defined biosynthetic context, distinguishing it from purely synthetic analogs like 4-hydroxy-3-nitrobenzaldehyde, which is produced exclusively via chemical nitration of 4-hydroxybenzaldehyde and has no documented natural occurrence [3].

Natural product chemistry Microbial secondary metabolism Actinomycete metabolites

Metal Chelation Capacity: Nitroso vs. Nitro Functional Group Distinction

The 3-nitroso-4-hydroxy substitution pattern in 4-hydroxy-3-nitrosobenzaldehyde creates an N,O-bidentate chelation site capable of forming stable five-membered metallacycles with transition metal ions, as demonstrated by the structural characterization of tris(4-hydroxy-3-nitrosobenzaldehydato-N3,O4)ferrate(II) (viridomycin A) and the corresponding bis copper(II), tris cobalt(III), and tris nickel(II) complexes [1]. The nitroso nitrogen (N3) and phenolic oxygen (O4) coordinate simultaneously to metal centers. In contrast, 4-hydroxy-3-nitrobenzaldehyde contains a nitro group (-NO₂) that cannot participate in N-coordination to metals due to the saturated oxidation state of nitrogen, fundamentally precluding analogous metallacycle formation .

Coordination chemistry Ligand design Bidentate chelation

4-Hydroxy-3-nitrosobenzaldehyde Optimal Research Application Scenarios Based on Quantitative Evidence


Natural Product Antibiotic Discovery and Mechanism-of-Action Studies Targeting Bacterial Membrane Integrity

Based on direct evidence that 4-hydroxy-3-nitrosobenzaldehyde exhibits antibacterial activity against both Gram-negative (E. coli, S. typhimurium) and Gram-positive (S. aureus, S. faecium, B. cereus) organisms, with a demonstrated mechanism involving interference with E. coli cell membrane structural and functional integrity [1], this compound is optimally applied in antibiotic discovery programs investigating membrane-active antimicrobial agents, particularly those seeking natural product scaffolds with defined biosynthetic origins. The compound serves as a validated positive control or starting scaffold for structure-activity relationship studies of nitroso-aromatic antimicrobials.

Metalloantibiotic and Coordination Chemistry Research: Differential Metal Complex Activity Profiling

The documented differential antibacterial spectra between kinetically labile (Cu, Ni) and kinetically inert (Fe, Co) metal complexes of 4-hydroxy-3-nitrosobenzaldehyde [1] establishes this compound as a model ligand system for investigating metalloantibiotic design principles. Researchers can leverage the compound to study how metal selection influences antimicrobial spectrum breadth, complex lability, and ligand release kinetics—applications for which 4-hydroxy-3-nitrobenzaldehyde is structurally incapable due to its non-chelating nitro group.

Synthetic Intermediate for Nitroso-Containing Heterocycles and Condensation-Derived Building Blocks

The aldehyde functionality of 4-hydroxy-3-nitrosobenzaldehyde enables condensation reactions with hydrazines to form hydrazones and related nitrogen-containing heterocycles [1]. Given that hydrazone derivatives of the structurally related 4-hydroxy-3-nitrobenzaldehyde exhibit antimicrobial activities requiring concentrations of 200 μg/L for weak inhibition [2], the nitroso analog offers a differentiated synthetic entry point for constructing nitroso-functionalized heterocyclic scaffolds with potentially distinct biological profiles compared to nitro-derived analogs.

Microbial Secondary Metabolism and Iron Acquisition Studies

The identification of 4-hydroxy-3-nitrosobenzaldehyde as deferroviridomycin A—the free ligand of the iron chelate antibiotic viridomycin A produced by Streptomyces viridans and S. griseus [1][2]—positions this compound as a relevant probe for studying microbial iron chelation strategies, siderophore-like natural product biosynthesis, and the role of nitroso-aromatic metabolites in actinomycete secondary metabolism. The compound's dual identity as both a free antimicrobial agent and an iron-chelating ligand makes it uniquely suited for investigations at the intersection of metal homeostasis and antibiotic production.

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